ACTH (4-10)

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUASBAIUJHAN-LXOXETEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N13O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031210 | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4037-01-8 | |

| Record name | Acth (4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-10-Corticotropin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOTROPIN (4-10) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of ACTH(4-10)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

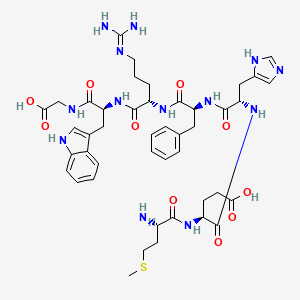

Adrenocorticotropic hormone (ACTH) (4-10), a heptapeptide (B1575542) fragment (Met-Glu-His-Phe-Arg-Trp-Gly) of the larger pro-opiomelanocortin (POMC) precursor, has garnered significant scientific interest for its distinct neuroactive properties, which are separate from the steroidogenic effects of the full-length ACTH molecule. This document provides a comprehensive technical overview of the central nervous system (CNS) mechanism of action of ACTH(4-10). It details its molecular targets, primarily the melanocortin receptors, and the subsequent signaling cascades it initiates. Furthermore, this guide explores the peptide's modulatory effects on synaptic transmission, its neuroprotective capabilities, and the experimental methodologies used to elucidate these functions. Quantitative data are systematically presented in tables for comparative analysis, and key pathways and protocols are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Molecular Targets and Binding Profile

The primary mechanism of ACTH(4-10) is initiated by its interaction with specific G-protein coupled receptors in the CNS.

1.1. Melanocortin Receptors (MCRs) ACTH(4-10) is recognized as an agonist for a subset of the five known melanocortin receptors, with a particular affinity for the melanocortin-4 receptor (MC4R).[1][2] These receptors are widely distributed throughout the brain, including in the cortex, hypothalamus, and brainstem, which aligns with the peptide's observed effects on attention, metabolism, and autonomic function.[3]

However, the affinity of ACTH(4-10) for MCRs is notably lower than other melanocortins like desacetyl-α-MSH. For instance, at the MC4R, ACTH(4-10) is approximately 1,000 times less potent.[4] This has led to debate regarding the full extent of MCR mediation in its effects. Some studies suggest that certain behavioral and electrophysiological actions may be independent of known MCRs, as synthetic analogs with similar functional profiles, such as ORG 2766 (an ACTH(4-9) analog), do not bind to these receptors.[4] This points towards the possibility of unidentified receptor targets or alternative mechanisms of action.

1.2. Other Potential Targets Beyond MCRs, other systems have been implicated in the actions of ACTH(4-10). Research has suggested a possible modulatory role of the opioid system and the NMDA receptor system, although the direct binding and functional consequences are less characterized.[5]

Data Presentation: Receptor Binding and Potency

The following table summarizes the known binding characteristics and functional potency of ACTH(4-10) and related peptides at CNS receptors.

| Ligand/Analog | Receptor Target | Affinity (Kd) / Potency | Species/System | Reference |

| [¹²⁵I][Phe²,Nle⁴]ACTH₁-₂₄ | High-affinity site | Kd₁ = 0.65 nM | Rat brain homogenates | [6] |

| Low-affinity site | Kd₂ = 97 nM | Rat brain homogenates | [6] | |

| ACTH(4-10) | MC4R | ~1,000-fold less potent than desacetyl-α-MSH | Human | [4] |

| ACTH(4-10) | Dopaminergic Synapses | Effective Concentration ≥ 10⁻⁸ M | Frog Sympathetic Ganglion | [7] |

| ACTH(4-10) | Neuromuscular Junction | Effective Concentration = 50 nM - 1 µM | Mouse in vitro | [8] |

Intracellular Signaling Pathways

Upon binding to its cognate receptors, ACTH(4-10) triggers a cascade of intracellular signaling events that underpin its physiological effects.

2.1. cAMP-Dependent Pathway The canonical signaling pathway for melanocortin receptors involves coupling to the Gs alpha subunit of the G-protein complex.[9] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10][11] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression related to neuronal survival, plasticity, and function.[11]

2.2. Other Implicated Pathways Experimental evidence, particularly from studies on ACTH(4-10) analogs like Semax, points to the modulation of several other key pathways:

-

Neuroactive Ligand-Receptor Interaction: The peptide can alter the expression of genes involved in neurotransmitter-receptor communication, suggesting a role in restoring synaptic function after injury.[9][12]

-

Calcium Signaling: ACTH(4-10) appears to modulate intracellular calcium signaling, a critical process in neuronal excitability and cell survival.[9][12]

-

Neurotrophin Expression: A synthetic analog, ACTH(4-10) ProGlyPro, has been shown to stimulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a potent modulator of synaptic plasticity and neuronal resilience.[13]

-

Pro-survival Pathways: In models of oxidative stress, related peptides have been shown to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and cell survival.[9]

Visualization: Signaling Pathways

Caption: Canonical Melanocortin Receptor 4 (MC4R) Signaling Pathway.

Modulation of Synaptic Transmission and Plasticity

ACTH(4-10) exerts profound effects on synaptic function through both presynaptic and postsynaptic mechanisms.

3.1. Presynaptic Actions At the mouse neuromuscular junction, ACTH(4-10) acts presynaptically to enhance neurotransmitter release.[8] Studies have shown it increases the frequency of miniature endplate potentials (MEPPs) and the overall amplitude of endplate potentials (EPPs), while decreasing transmission failures. This indicates that the peptide increases the quantal content of the synapse, meaning more neurotransmitter vesicles are released per action potential.[8]

3.2. Postsynaptic Actions In the frog sympathetic ganglion, ACTH(4-10) specifically augments the amplitude of slow inhibitory postsynaptic potentials (IPSPs) that are mediated by dopaminergic synapses.[7] This effect develops gradually and is long-lasting. The peptide does not affect fast excitatory postsynaptic potentials (EPSPs) mediated by nicotinic cholinergic synapses, demonstrating a specific modulatory role on certain types of synaptic transmission. The mechanism is thought to involve an action on the postsynaptic membrane, potentially modulating steps between dopamine (B1211576) receptor activation and the generation of the IPSP.[7]

Data Presentation: Effects on Synaptic Transmission

| Experimental Model | Parameter Measured | Concentration | Observed Effect | Reference |

| Frog Sympathetic Ganglion | Slow Inhibitory Postsynaptic Potentials (IPSPs) | 10⁻⁸ M | Marked augmentation of amplitude | [7] |

| Hyperpolarizing response to exogenous dopamine | 10⁻⁶ M | Increased response | [7] | |

| Fast Excitatory Postsynaptic Potentials (EPSPs) | 10⁻⁶ M | No significant effect | [7] | |

| Mouse Neuromuscular Junction | Miniature Endplate Potential (MEPP) Frequency | 50 nM - 1 µM | Increased | [8] |

| Endplate Potential (EPP) Amplitude | 50 nM - 1 µM | Increased | [8] | |

| Quantal Content | 50 nM - 1 µM | Increased | [8] |

Experimental Protocols

The following sections detail the methodologies for key experiments that have defined our understanding of ACTH(4-10)'s mechanism of action.

4.1. Protocol: Electrophysiological Recording in Frog Sympathetic Ganglion This protocol is designed to measure the effects of ACTH(4-10) on synaptic potentials.

-

Preparation: The paravertebral sympathetic ganglion is dissected from a frog (e.g., Rana temporaria) and mounted in a three-compartment chamber.

-

Recording: The sucrose (B13894) gap method is used to record postsynaptic potentials. The ganglion is perfused with Ringer's solution. Preganglionic nerves are stimulated electrically to evoke synaptic potentials.

-

Drug Application: ACTH(4-10) is dissolved in Ringer's solution and applied to the ganglion at concentrations ranging from 10⁻⁸ M to 10⁻⁶ M for a duration of 60 minutes or more.

-

Data Analysis: Changes in the amplitude of fast EPSPs and slow IPSPs are measured before, during, and after peptide application. The hyperpolarizing response to micro-applications of exogenous dopamine is also assessed.[7]

Visualization: Electrophysiology Workflow

Caption: Workflow for Sucrose Gap Electrophysiology Experiments.

4.2. Protocol: Radioligand Binding Assay in Rat Brain Homogenates This protocol is used to determine the binding affinity of ACTH analogs to brain tissue.

-

Tissue Preparation: Whole rat brains are homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction.

-

Incubation: Brain membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I][Phe²,Nle⁴]ACTH₁-₂₄) at a constant concentration.

-

Competition: Parallel incubations are performed in the presence of increasing concentrations of unlabeled ACTH(4-10) or other competing ligands to determine binding displacement. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

Visualization: Binding Assay Workflow

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The mechanism of action of ACTH(4-10) in the central nervous system is multifaceted, extending far beyond a simple ligand-receptor interaction. While its role as an agonist at melanocortin receptors, particularly MC4R, is established, its full range of effects likely involves a more complex interplay of multiple signaling pathways and potentially other molecular targets. The peptide's ability to modulate specific forms of synaptic transmission, both presynaptically and postsynaptically, and to activate neuroprotective and pro-survival intracellular cascades highlights its potential as a therapeutic agent for neurological disorders. Future research should focus on definitively identifying all receptor targets to resolve the ambiguity surrounding MCR-independent effects and further delineating the downstream genomic and proteomic changes that mediate its long-term actions on neuronal plasticity and resilience.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bachem.com [bachem.com]

- 4. karger.com [karger.com]

- 5. ovid.com [ovid.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Effects of ACTH4-10 on synaptic transmission in frog sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACTH (4-10) increases quantal content at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. gssrr.org [gssrr.org]

The Biological Functions of ACTH(4-10): A Technical Guide for Researchers

An In-depth Examination of the Neuropeptide Fragment's Core Biological Activities, Mechanisms of Action, and Therapeutic Potential

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in stimulating the adrenal cortex. However, specific fragments of ACTH, devoid of corticotropic activity, have garnered significant interest for their distinct biological effects, particularly within the central nervous system. Among these, the heptapeptide (B1575542) fragment ACTH (4-10), with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, has been a subject of extensive research. This technical guide provides a comprehensive overview of the biological functions of ACTH (4-10), focusing on its neuroprotective, cognitive-modulating, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing neuropeptide.

Core Biological Functions

The biological activities of ACTH (4-10) are primarily mediated through its interaction with melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). Unlike the full-length ACTH, this fragment does not stimulate the adrenal cortex to produce corticosteroids, thus avoiding the associated side effects.[1] Its functions are predominantly centered on the nervous system.

Neuroprotection

A significant body of evidence supports the neuroprotective effects of ACTH (4-10) and its synthetic analogues, such as Semax (an ACTH(4-7)PGP analogue).[2][3] These peptides have demonstrated efficacy in various models of neuronal injury, including:

-

Ischemic Stroke: In animal models of transient middle cerebral artery occlusion (tMCAO), both ACTH(6-9)PGP and Semax have been shown to enhance neuronal survival.[2]

-

Glutamate Excitotoxicity: ACTH (4-10) and its analogues can protect neurons from damage induced by excessive glutamate, a key mechanism in many neurodegenerative conditions.[3][4]

-

Oxidative Stress: The peptide has been shown to protect neuronal cells from death induced by oxidative stressors like hydrogen peroxide.[3][5]

Cognitive Modulation

ACTH (4-10) has been shown to influence learning, memory, and attention, although the effects can be complex and dose-dependent.[6][7]

-

Learning and Memory: Studies have shown that ACTH (4-10) can facilitate passive avoidance learning and may be involved in memory retrieval processes.[2][8] However, some studies have reported no significant effect on memory consolidation.[9] High doses have been observed to impair learning performance in adult rats when administered neonatally.[10]

-

Attention: Research suggests that ACTH (4-10) may act on attentional and arousal processes.[6]

Anti-inflammatory Effects

Analogues of ACTH (4-10), such as ACTH (4-10)Pro8-Gly9-Pro10, have demonstrated anti-inflammatory properties in models of spinal cord injury by modulating cytokine expression.[11][12]

Data Presentation

The following tables summarize the available quantitative data on the binding affinities and biological effects of ACTH (4-10) and its analogues.

Table 1: Melanocortin Receptor Binding Affinities

| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| ACTH (4-10) | MC3R | Radioligand Binding | - | ~2400 | [9] |

| ACTH (4-10) | MC4R | Radioligand Binding | - | ~85 | [13] |

| NDP-α-MSH | hMC1R | Radioligand Binding | 0.2 ± 0.03 | - | [14] |

| NDP-α-MSH | hMC3R | Radioligand Binding | 4.3 ± 0.6 | - | [14] |

| NDP-α-MSH | hMC4R | Radioligand Binding | 0.7 ± 0.1 | - | [14] |

| Semax | Plasma Membranes | Radioligand Binding | Kd = 2.41 x 10-9 M | - | [6] |

Table 2: In Vitro Neuroprotective Effects Against Oxidative Stress

| Peptide | Cell Line | Stressor | Effect | Effective Concentration | Reference |

| ACTH(6-9)PGP | SH-SY5Y | H2O2 | Increased cell viability | ~1-10 µM | [5] |

| ACTH(6-9)PGP | SH-SY5Y | tert-Butyl Hydroperoxide | Increased cell viability | ~1-10 µM | [5] |

| ACTH(6-9)PGP | SH-SY5Y | Potassium Cyanide (KCN) | Increased cell viability | 100 µM | [5] |

Table 3: Effects on Cognitive Function

| Peptide | Animal Model | Behavioral Test | Dose | Effect | Reference |

| ACTH (4-10) | Rat | Passive Avoidance | 50 µ g/rat | Increased avoidance latency | [15] |

| ACTH (4-10) | Human | Verbal Short-Term Memory | 1 mg (intranasal) | Impaired recall of neutral words | [6] |

| Semax | Rat | Conditioned Avoidance | 50 µg/kg | Increased number of avoidance reactions | [5] |

Signaling Pathways

The biological effects of ACTH (4-10) are initiated by its binding to melanocortin receptors, primarily MC4R, which are G-protein coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling events.

cAMP/PKA/CREB Pathway

The canonical signaling pathway activated by ACTH (4-10) at the MC4R is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.

Upon binding of ACTH (4-10) to MC4R, the associated Gαs subunit of the G-protein is activated.[16] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[16] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[16] Activated PKA then phosphorylates various downstream targets, a key one being the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in the expression of proteins involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of ACTH (4-10).

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol details a method to assess the neuroprotective effects of ACTH (4-10) against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.

1. Cell Culture and Plating:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[3]

2. Treatment:

-

Prepare stock solutions of ACTH (4-10) in sterile water or an appropriate buffer.

-

Prepare a fresh solution of hydrogen peroxide (H₂O₂) in culture medium. The final concentration should be predetermined to induce approximately 50% cell death (e.g., 475 µM).[5]

-

Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of ACTH (4-10) (e.g., 0.01 µM to 100 µM).

-

Immediately add the H₂O₂ solution to the wells. Include control wells with cells treated with medium alone, H₂O₂ alone, and ACTH (4-10) alone.

-

Incubate the plate for 24 hours at 37°C.[3]

3. Assessment of Cell Viability (MTT Assay):

-

After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.[3]

In Vivo Neuroprotection in a Rat Model of Ischemic Stroke

This protocol describes the transient middle cerebral artery occlusion (tMCAO) model in rats to evaluate the neuroprotective effects of ACTH (4-10).

1. Animal Model and Anesthesia:

-

Use adult male Wistar rats (250-300 g).

-

Anesthetize the rats with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).[2]

2. Surgical Procedure (tMCAO):

-

Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Maintain the occlusion for 90 minutes.[2]

-

Induce reperfusion by withdrawing the filament.

3. Peptide Administration:

-

Dissolve ACTH (4-10) in sterile saline.

-

Administer the peptide or vehicle (saline) intraperitoneally at specific time points post-occlusion (e.g., 1, 4, and 8 hours).

4. Outcome Assessment (24 hours post-tMCAO):

-

Euthanize the animals and harvest the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

Quantify the infarct volume using image analysis software.

-

Perform statistical analysis to compare the infarct volumes between the treatment and control groups.

Assessment of Learning and Memory: Passive Avoidance Task

This protocol outlines the one-trial passive avoidance test to evaluate the effects of ACTH (4-10) on memory.

1. Apparatus:

-

A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

2. Habituation:

-

On day 1, place each rat in the light compartment and allow it to explore for 3 minutes.

3. Acquisition (Learning) Trial:

-

On day 2, place the rat in the light compartment. After 10 seconds, open the guillotine door.

-

When the rat enters the dark compartment, close the door and deliver a mild electric footshock (e.g., 0.5 mA for 2 seconds).[8]

-

Immediately after the shock, remove the rat from the apparatus.

4. Peptide Administration:

-

Administer ACTH (4-10) or vehicle subcutaneously at a specific time relative to the acquisition or retention trial (e.g., 1 hour before the retention test).[2]

5. Retention Trial:

-

24 hours after the acquisition trial, place the rat back in the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive event.

Conclusion

The ACTH (4-10) fragment represents a promising class of neuropeptides with significant therapeutic potential, particularly in the realm of neurology. Its demonstrated neuroprotective, cognitive-modulating, and anti-inflammatory effects, coupled with a favorable safety profile due to its lack of steroidogenic activity, make it an attractive candidate for further investigation. This technical guide has provided a comprehensive overview of its core biological functions, the underlying signaling pathways, and detailed experimental protocols to facilitate future research. Further studies are warranted to fully elucidate the therapeutic potential of ACTH (4-10) and its analogues in various neurological disorders.

References

- 1. medium.com [medium.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. sketchviz.com [sketchviz.com]

- 8. ACTH release during passive avoidance behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. escholarship.org [escholarship.org]

- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 12. lornajane.net [lornajane.net]

- 13. Differential effects of ACTH4-10, DG-AVP, and DG-OXT on heart rate and passive avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Opposing Actions of Adrenocorticotropic Hormone and Glucocorticoids on UCP1-Mediated Respiration in Brown Adipocytes [frontiersin.org]

The Core of Melanocortin Recognition: A Technical Guide to ACTH(4-10) and its Interaction with Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding affinity and functional activity of Adrenocorticotropic Hormone (4-10) (ACTH(4-10)), a core sequence of melanocortins, at the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing receptor interaction, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of ACTH(4-10) Binding to Melanocortin Receptors

ACTH(4-10), with the amino acid sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents a key motif for melanocortin receptor recognition. While it is generally considered a less potent agonist compared to longer ACTH fragments or α-MSH, it exhibits measurable affinity and activity, particularly at the MC3 and MC4 receptors. The following table summarizes the available quantitative data for the binding and functional activity of ACTH(4-10) at human and mouse melanocortin receptors.

| Receptor | Species | Assay Type | Value | Reference |

| MC3R | Human | Functional (cAMP) | EC50: 23 nM | [1] |

| Mouse | Binding | IC50: 2.4 µM | [2][3] | |

| MC4R | Human | Functional (cAMP) | EC50: 330 nM | [1] |

| Human | Agonist Activity | Identified as an MC4R agonist | [4][][6][7] | |

| MC1R | - | - | Data not available | |

| MC5R | - | - | Data not available |

Note: The affinity of ACTH(4-10) for MC1R and MC5R has not been extensively quantified in publicly available literature, suggesting it is likely low.

Experimental Protocols

The determination of binding affinity and functional activity of ligands like ACTH(4-10) at melanocortin receptors involves standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay measures the ability of a non-labeled ligand, such as ACTH(4-10), to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of ACTH(4-10) for a given melanocortin receptor.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the human or mouse melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: Typically [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH, a high-affinity, non-selective melanocortin receptor agonist.

-

Competitor Ligand: ACTH(4-10) dissolved in an appropriate buffer.

-

Binding Buffer: e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Lysis Buffer: e.g., 1 N NaOH.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Cell Culture: Culture the stable cell lines in appropriate media and conditions until they reach the desired confluency.

-

Assay Preparation: On the day of the experiment, wash the cells with binding buffer.

-

Competition Reaction: Incubate the cells with a fixed concentration of the radioligand and varying concentrations of ACTH(4-10) (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.

-

Termination and Washing: Terminate the binding reaction by aspirating the incubation medium and washing the cells rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of ACTH(4-10) to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

Objective: To determine the half-maximal effective concentration (EC50) of ACTH(4-10) for activating a given melanocortin receptor.

Materials:

-

Cell Lines: As described in the binding assay.

-

Test Ligand: ACTH(4-10) at various concentrations.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or RIA-based).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow.

-

Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells for a short period.

-

Ligand Stimulation: Add varying concentrations of ACTH(4-10) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the assay kit and a suitable plate reader.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the ACTH(4-10) concentration. The EC50 value is determined from the resulting dose-response curve using non-linear regression.

Visualizing Molecular Interactions and Processes

Melanocortin Receptor Signaling Pathway

The binding of ACTH(4-10) to melanocortin receptors (primarily MC3R and MC4R) initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Caption: Canonical Gs-coupled signaling pathway activated by ACTH(4-10).

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a compound like ACTH(4-10) follows a structured experimental workflow.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Molecular cloning, functional expression and pharmacological characterization of a mouse melanocortin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Endogenous production and regulation of ACTH (4-10)

An In-Depth Guide to the Endogenous Production and Regulation of ACTH(4-10)

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] While full-length ACTH is primarily known for its role in stimulating the adrenal cortex, specific fragments of the hormone possess unique biological activities.[2] The heptapeptide (B1575542) fragment ACTH(4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents the core active sequence shared by all melanocortins.[3][4] Unlike its parent molecule, ACTH(4-10) does not stimulate steroidogenesis but exhibits distinct neurological and cardiovascular effects, primarily through its action on melanocortin receptors.[5][6] This document provides a comprehensive technical overview of the endogenous production of the parent ACTH molecule, the regulation of its secretion, and the specific biological activities and quantitative parameters associated with the ACTH(4-10) fragment, intended for researchers, scientists, and drug development professionals.

Endogenous Production of ACTH

The synthesis of ACTH, and by extension the embedded ACTH(4-10) sequence, is a multi-step process involving the post-translational modification of the POMC prohormone. This process is tissue-specific, leading to a different profile of peptide products in the anterior pituitary versus the hypothalamus or skin.[7][8]

The Pro-opiomelanocortin (POMC) Precursor

POMC is a large precursor protein synthesized in the corticotroph cells of the anterior pituitary gland, the arcuate nucleus of the hypothalamus, and other tissues like the skin.[1][9] Following its synthesis, POMC is directed into the regulated secretory pathway, where it undergoes a series of enzymatic cleavages within secretory vesicles.[10]

Enzymatic Processing

The conversion of POMC into biologically active peptides is mediated by a family of serine proteases known as prohormone convertases (PCs).[11][12] These enzymes cleave POMC at specific pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[10][13]

-

In the Anterior Pituitary: The primary enzyme present is Prohormone Convertase 1 (PC1, also known as PC3).[10] PC1 cleaves POMC to generate ACTH(1-39), β-lipotropin, and an N-terminal peptide (N-POC).[10] In this tissue, further processing of ACTH is minimal, and full-length ACTH(1-39) is the main product secreted.[9]

-

In the Hypothalamus and Skin: These tissues express both PC1 and Prohormone Convertase 2 (PC2).[10][12] After PC1 generates ACTH, PC2 can further cleave ACTH into smaller fragments: α-melanocyte-stimulating hormone (α-MSH, related to ACTH 1-13) and corticotropin-like intermediate lobe peptide (CLIP, ACTH 18-39).[3][9][10] Subsequent enzymatic modifications, including by carboxypeptidase E (CPE) and others, can result in the final mature peptides.[9]

The ACTH(4-10) sequence is an integral part of both full-length ACTH and α-MSH. While it is an endogenously produced sequence, it is primarily found as a component of these larger, regulated peptides rather than as a major, independently cleaved and secreted final product.[3]

Regulation of ACTH Secretion

The secretion of ACTH from the anterior pituitary is tightly controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis, which involves stimulatory inputs and a critical negative feedback loop.

Hypothalamic Stimulation

The primary driver of ACTH synthesis and secretion is Corticotropin-Releasing Hormone (CRH), a peptide released from the paraventricular nucleus of the hypothalamus into the portal blood system of the pituitary.[14] Vasopressin (AVP), also from the hypothalamus, acts synergistically with CRH to stimulate ACTH release.[14] Stress is a potent activator of this pathway.[7]

Negative Feedback Control

ACTH stimulates the adrenal cortex to produce and release glucocorticoids, primarily cortisol in humans.[14] As circulating cortisol levels rise, they exert negative feedback at two levels:

-

Pituitary Gland: Cortisol directly inhibits the corticotroph cells from secreting ACTH.

-

Hypothalamus: Cortisol inhibits the release of CRH.

This feedback mechanism is crucial for maintaining homeostasis and preventing excessive cortisol production.[14] There is also evidence for a "short-loop" feedback where ACTH itself may directly inhibit CRH release at the hypothalamus.[15]

Diurnal Rhythm

ACTH secretion follows a distinct diurnal pattern, characterized by high levels in the early morning (peaking around 6-8 a.m.) and low levels in the late evening.[14][16][17] This rhythm is intrinsically linked to the sleep-wake cycle and drives the corresponding circadian fluctuation of cortisol.[18]

Data Presentation

Quantitative data for ACTH(4-10) and its parent molecule are summarized below.

Table 1: Biological Activity of ACTH(4-10)

This table presents the potency of ACTH(4-10) at its target receptors and its physiological effects in vivo.

| Parameter | Species/System | Value | Reference |

| EC50 (MC3R) | Human Recombinant | 23 nM | [5] |

| EC50 (MC4R) | Human Recombinant | 330 nM | [5] |

| ED50 (Mean Arterial Pressure) | Rat (in vivo) | 287 nmol/kg | [5] |

| ED50 (Heart Rate) | Rat (in vivo) | 313 nmol/kg | [5] |

EC50: Half maximal effective concentration. ED50: Half maximal effective dose.

Table 2: Plasma Concentrations of Parent ACTH in Healthy Humans

This table shows the typical circulating levels of the full-length ACTH molecule, illustrating its diurnal variation.

| Time of Day | Plasma ACTH Concentration (pg/mL) | Reference |

| 8:00 - 10:00 a.m. | 7.2 - 63.3 pg/mL | [19] |

| 8:00 - 10:00 a.m. (Average) | 22 pg/mL | [16][17] |

| 10:00 - 11:00 p.m. (Average) | 9.6 pg/mL | [16][17] |

Experimental Protocols

This section details methodologies for key experiments relevant to the study of ACTH and ACTH(4-10).

Protocol: Quantification of ACTH by Radioimmunoassay (RIA)

This protocol outlines a competitive binding immunoassay to measure the concentration of ACTH in plasma samples.[16][17]

-

Principle: Unlabeled ACTH in a sample competes with a fixed quantity of radiolabeled ACTH (e.g., 125I-ACTH) for binding to a limited number of anti-ACTH antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled ACTH in the sample.

-

Materials:

-

Plasma samples collected in EDTA tubes, immediately chilled and centrifuged.

-

Anti-ACTH antibody (guinea pig or rabbit primary).

-

125I-labeled ACTH tracer.

-

ACTH standards of known concentrations.

-

Assay buffer (e.g., phosphate (B84403) buffer with protein carrier like BSA).

-

Precipitating agent/separation system (e.g., second antibody, charcoal, or magnetic beads).

-

Gamma counter.

-

-

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the ACTH standard to create a standard curve (e.g., 0-1000 pg/mL).

-

Assay Setup: In labeled tubes, add assay buffer, standard or unknown plasma sample, primary anti-ACTH antibody, and 125I-ACTH tracer.

-

Incubation: Incubate the mixture for a defined period (e.g., 24-72 hours) at 4°C to allow competitive binding to reach equilibrium.

-

Separation: Add the separation agent to separate antibody-bound ACTH from free ACTH. For example, add a second antibody that precipitates the primary antibody. Centrifuge to pellet the bound fraction.

-

Counting: Decant the supernatant (free fraction) and measure the radioactivity of the pellet (bound fraction) using a gamma counter.

-

Data Analysis: Plot the percentage of bound tracer versus the concentration of the unlabeled ACTH standards to generate a standard curve. Determine the concentration of ACTH in the unknown samples by interpolating their bound percentage from this curve.

-

Protocol: Functional cAMP Assay for Melanocortin Receptor Activation

This protocol measures the activation of Gs- or Gi-coupled melanocortin receptors (like MC3R and MC4R) by quantifying changes in intracellular cyclic AMP (cAMP).[20][21][22]

-

Principle: ACTH(4-10) is an agonist for MC3R and MC4R, which are Gs-coupled G-protein coupled receptors (GPCRs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[22] This change can be quantified using various detection methods, such as HTRF, AlphaScreen, or ELISA-based kits.

-

Materials:

-

Host cell line (e.g., HEK293, CHO) stably or transiently expressing the melanocortin receptor of interest (e.g., hMC4R).

-

Cell culture medium and reagents.

-

Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

-

ACTH(4-10) peptide for stimulation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen).

-

Microplate reader compatible with the detection kit.

-

-

Procedure:

-

Cell Plating: Seed the receptor-expressing cells into a 96- or 384-well microplate and culture overnight to allow attachment.

-

Compound Preparation: Prepare serial dilutions of ACTH(4-10) in assay buffer to generate a dose-response curve.

-

Cell Stimulation: Remove culture medium from cells. Add the different concentrations of ACTH(4-10) to the wells. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit directly to the wells as per the manufacturer's instructions. This step typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.

-

Signal Reading: Incubate as required by the kit, then read the plate on a microplate reader. The signal generated will be proportional (or inversely proportional, depending on the kit) to the amount of cAMP produced.

-

Data Analysis: Plot the signal response versus the log concentration of ACTH(4-10). Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of ACTH(4-10) that produces 50% of the maximal response.

-

Protocol: Rat Sciatic Nerve Crush Injury Model

This in vivo model is used to assess the neurotrophic and regenerative effects of compounds like ACTH(4-10), which has been shown to accelerate motor function improvements.[5]

-

Principle: A controlled crush injury is applied to the sciatic nerve, inducing axonal damage (Wallerian degeneration) while leaving the nerve sheath largely intact. This allows for the study of axonal regeneration and functional recovery, which can be modulated by therapeutic agents.

-

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

-

Surgical tools: scalpel, scissors, fine non-serrated forceps or hemostat.

-

Sutures.

-

Test compound (ACTH(4-10)) and vehicle for administration (e.g., subcutaneous injection).

-

-

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and shave the fur over the lateral aspect of the thigh.[23][24] Place the animal on a heating pad to maintain body temperature.

-

Surgical Exposure: Make a small skin incision over the femur.[25] Using blunt dissection, separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.[23]

-

Nerve Crush: Carefully isolate the sciatic nerve. Using fine, calibrated non-serrated forceps, apply a consistent and reproducible crush to the nerve at a specific location (e.g., 10 mm proximal to the trifurcation) for a defined duration (e.g., 30-60 seconds).[24]

-

Closure: Reposition the muscles and close the incision with sutures.

-

Drug Administration: Administer ACTH(4-10) or vehicle according to the desired dosing regimen (e.g., daily subcutaneous injections starting immediately post-surgery).[5]

-

Post-operative Care: Monitor the animal for recovery from anesthesia and provide analgesics as required.

-

-

Assessment of Recovery:

-

Behavioral Tests: At various time points post-injury (e.g., weekly for 4-6 weeks), assess motor and sensory function using methods like the sciatic functional index (SFI) from walking track analysis, rotarod test, or toe spread measurements.[25][26]

-

Electrophysiology: At the study endpoint, compound muscle action potentials (CMAPs) can be recorded to measure nerve conduction velocity and amplitude, providing a quantitative measure of reinnervation.[25]

-

Histology/Immunohistochemistry: Harvest the sciatic nerve and target muscles (e.g., tibialis anterior) for histological analysis to assess axon count, myelination, and neuromuscular junction integrity.

-

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. frontiersin.org [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Natriuretic and hypertensive activities reside in a fragment of ACTH. | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. Adrenocorticotropic Hormone | Oncohema Key [oncohemakey.com]

- 11. Proopiomelanocortin (POMC), the ACTH/melanocortin precursor, is secreted by human epidermal keratinocytes and melanocytes and stimulates melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adrenocorticotropic Hormone | Clinical Gate [clinicalgate.com]

- 13. Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labcorp.com [labcorp.com]

- 15. karger.com [karger.com]

- 16. Radioimmunoassay of ACTH in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radioimmunoassay of ACTH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Video: Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis [jove.com]

- 24. Simple Methods for Permanent or Transient Denervation in Mouse Sciatic Nerve Injury Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Ascorbic Acid Facilitates Neural Regeneration After Sciatic Nerve Crush Injury [frontiersin.org]

- 26. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by ACTH(4-10)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone primarily known for its role in stimulating the adrenal cortex. However, shorter fragments of ACTH, such as ACTH(4-10) (sequence: Met-Glu-His-Phe-Arg-Trp-Gly), are devoid of significant steroidogenic activity yet possess potent neurotrophic, neuroprotective, and immunomodulatory effects.[1] These effects are mediated through distinct signaling pathways, primarily initiated by interaction with central and peripheral melanocortin receptors (MCRs), rather than the classical ACTH receptor (MC2R) associated with adrenal steroidogenesis.[2][3][4] This document provides a comprehensive overview of the known cellular signaling pathways activated by ACTH(4-10), summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions to support advanced research and therapeutic development.

Receptor Interaction and Initial Signal Transduction

Unlike full-length ACTH which is the primary ligand for the melanocortin 2 receptor (MC2R), the ACTH(4-10) fragment exhibits a different receptor binding profile. It is recognized as an agonist primarily for the melanocortin 4 receptor (MC4R) and also shows activity at the melanocortin 3 receptor (MC3R).[2][3][4][5] These receptors are G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system, including the hypothalamus, cortex, and brainstem, which aligns with the observed neurological effects of the peptide.[4]

The signaling initiated by ACTH(4-10) binding to MC3R/MC4R is notably distinct from the canonical ACTH-MC2R-cAMP pathway that drives steroidogenesis.[6][7] While some melanocortin receptors can couple to Gαs to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), evidence suggests that many of the neurotrophic and protective effects of ACTH(4-10) are mediated through cAMP-independent mechanisms, including calcium influx and protein kinase C activation.[6]

Core Signaling Pathways

Calcium (Ca²⁺) Mobilization

A key signaling event following ACTH stimulation is an increase in intracellular calcium ([Ca²⁺]i).[6][8] While full-length ACTH can induce Ca²⁺ influx in adrenal cells, this is often linked to the cAMP pathway.[9] ACTH(4-10), through its action on MC4R, is thought to activate Gαq proteins. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream kinases and phosphatases involved in neuronal function and survival.

Protein Kinase C (PKC) Activation

The other product of PLC activity, DAG, is a direct activator of Protein Kinase C (PKC).[10][11] The activation of PKC is a central node in the neuroprotective signaling of ACTH(4-10). PKC isoforms can phosphorylate a wide array of target proteins, including ion channels, receptors, and transcription factors. This can modulate neuronal excitability and gene expression. In fetal rat adrenocortical cells, the inhibitory growth effect of ACTH during the first 24 hours is dependent on PKC, not cAMP.[11] Furthermore, activators of PKC can mimic some of the secretory effects of ACTH, suggesting its integral role in the peptide's mechanism of action.[10]

Downstream Gene Expression and Neurotrophic Effects

The signaling cascades initiated by Ca²⁺ and PKC converge on the regulation of gene expression, leading to the characteristic neurotrophic and neuroprotective effects of ACTH(4-10).

-

Brain-Derived Neurotrophic Factor (BDNF): Analogs of ACTH(4-10), such as Semax, have been shown to regulate the expression of BDNF and its receptor, TrkB, in the hippocampus. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive functions.[12]

-

Corticotropin-Releasing Hormone (CRH): ACTH(4-10) can act centrally to down-regulate the expression of CRH in the amygdala, an effect mediated by melanocortin receptors and independent of glucocorticoid feedback.[13][14] This suggests a role in modulating the stress axis at the molecular level.

-

Anti-Inflammatory Cytokines: In models of spinal cord injury, ACTH(4-10) analogs promote the expression of anti-inflammatory cytokines like IL-4, IL-10, and IL-13, while suppressing pro-inflammatory cytokines.[15][16] This immunomodulatory effect is likely mediated through melanocortin receptor signaling on immune cells.[17]

Quantitative Data Summary

Quantitative data for the specific fragment ACTH(4-10) is often embedded within broader studies. The following tables summarize available metrics, though it is important to note that values can vary significantly based on the experimental system (e.g., cell type, species, assay conditions).

Table 1: Receptor Binding & Functional Potency

| Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference |

|---|---|---|---|---|---|---|

| ACTH | MC2R | cAMP Accumulation | EC₅₀ | 9.415 nM | Murine | [18] |

| ACTH | Adrenal Glomerulosa Cells | Aldosterone (B195564) Secretion | ED₅₀ | 0.1 nM | Human | [9] |

| ACTH | Adrenal Glomerulosa Cells | cAMP Production | ED₅₀ | 0.1 nM | Human | [9] |

| ACTH | Adrenal Glomerulosa Cells | Calcium Influx | ED₅₀ | 3.5 x 10⁻¹¹ M | Bovine | [8] |

| [Phe-I⁷]ACTH-(4-10) | MC3R, MC4R, MC5R | α-MSH Antagonism | pA₂ | ~6.5-7.0 | Not Specified |[5] |

Table 2: Biological Dose-Response

| Peptide | Effect Measured | Model | Effective Dose | Notes | Reference |

|---|---|---|---|---|---|

| ACTH(4-10) | Neuromuscular Function | Hypophysectomized Rat | 0.01 µg/kg | Higher doses (1.0 µg/kg) had a depressing effect. | [19] |

| ACTH(4-10) | Retention of Immobility | Hypophysectomized Rat | 20 µ g/rat (s.c.) | Effective with chronic, but not acute, administration. |[20] |

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for MC4R

This protocol outlines a standard procedure to determine the binding affinity (Ki) of ACTH(4-10) for the melanocortin 4 receptor.

Objective: To quantify the displacement of a high-affinity radioligand from MC4R by ACTH(4-10).

Materials:

-

HEK293 cells stably expressing human MC4R.

-

Radioligand: ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH (¹²⁵I-NDP-α-MSH).

-

Unlabeled Ligand: ACTH(4-10), NDP-α-MSH (for non-specific binding).

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Cell Scraper, Centrifuge, Gamma Counter.

Methodology:

-

Membrane Preparation: Culture MC4R-expressing HEK293 cells to ~90% confluency. Harvest cells, homogenize in ice-cold binding buffer, and centrifuge at 500 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration via Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µg of membrane protein + 50 pM ¹²⁵I-NDP-α-MSH + Binding Buffer.

-

Non-specific Binding: 50 µg of membrane protein + 50 pM ¹²⁵I-NDP-α-MSH + 1 µM unlabeled NDP-α-MSH.

-

Competitive Binding: 50 µg of membrane protein + 50 pM ¹²⁵I-NDP-α-MSH + serial dilutions of ACTH(4-10) (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine). Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of ACTH(4-10). Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of ACTH(4-10) to protect neuronal cells from oxidative stress-induced cell death.

Objective: To measure the effect of ACTH(4-10) on the viability of SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂).

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin.

-

Neurotoxin: Hydrogen peroxide (H₂O₂).

-

Test Compound: ACTH(4-10).

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution.

-

96-well cell culture plates, Plate reader (570 nm).

Methodology:

-

Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Peptide Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of ACTH(4-10) (e.g., 0.1 nM to 10 µM). Incubate for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce ~50% cell death (e.g., 100-200 µM, determined empirically). Include control wells:

-

Untreated Control: Cells with medium only.

-

H₂O₂ Control: Cells with H₂O₂ only.

-

Peptide Control: Cells with ACTH(4-10) only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control wells. Plot the percentage of viability against the log concentration of ACTH(4-10) to determine the protective effect.

Conclusion and Future Directions

The ACTH(4-10) peptide fragment activates a distinct set of cellular signaling pathways compared to its parent hormone. By primarily engaging MC3R and MC4R, it initiates cAMP-independent signaling cascades involving Ca²⁺ mobilization and PKC activation. These pathways converge to modulate gene expression, ultimately producing significant neurotrophic, neuroprotective, and anti-inflammatory effects. The lack of steroidogenic activity makes ACTH(4-10) and its analogs compelling candidates for therapeutic development in neurological disorders, nerve injury, and inflammatory conditions.

Future research should focus on elucidating the specific PKC isoforms involved and identifying the full complement of transcription factors and target genes regulated by ACTH(4-10) in different cell types. Further quantitative studies are required to establish precise binding affinities and functional potencies at all melanocortin receptors. A deeper understanding of these molecular mechanisms will be critical for the rational design of next-generation peptide therapeutics with enhanced stability, specificity, and efficacy.

References

- 1. Neurotrophic effects of ACTH/MSH neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. bachem.com [bachem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Non-Canonical Effects of ACTH: Insights Into Adrenal Insufficiency [frontiersin.org]

- 8. Role of calcium and cAMP in the action of adrenocorticotropin on aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Ca2+ in the action of adrenocorticotropin in cultured human adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of protein kinase C activators upon the late stages of the ACTH secretory pathway of AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. Corticotropin (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate Corticotropin-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of ACTH(4–10) PRO8-GLY9-PRO10 Administration on the Expression of IL-6 and IL-8 in Sprague Dawley Mice with Spinal Cord Injury - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]

- 16. Effect of ACTH4-10Pro8-Gly9-Pro10 on... | F1000Research [f1000research.com]

- 17. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]

- 18. Frontiers | Opposing Actions of Adrenocorticotropic Hormone and Glucocorticoids on UCP1-Mediated Respiration in Brown Adipocytes [frontiersin.org]

- 19. Neurotropic action of MSH/ACTH 4-10 on neuromuscular function in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurotrophic peptide ACTH-(4-10) permits glucocorticoid-facilitated retention of acquired immobility response of hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of ACTH (4-10): A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. While its primary role is to stimulate the adrenal cortex, specific fragments of ACTH exhibit unique biological activities independent of steroidogenesis. The heptapeptide (B1575542) fragment ACTH (4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents the core sequence shared by all melanocortins and is a focal point of research due to its diverse effects on the central nervous system and other tissues.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ACTH (4-10), focusing on its interaction with melanocortin receptors, the influence of amino acid modifications on its activity, and the signaling pathways it modulates.

Core Structure and Activity

The biological activity of ACTH (4-10) is primarily mediated through its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors.[2] Of the five MCR subtypes (MC1R to MC5R), ACTH (4-10) is known to be an agonist at the melanocortin-4 receptor (MC4R).[2][3] The His-Phe-Arg-Trp sequence within ACTH (4-10) is considered the crucial "message sequence" for melanocortin receptor activation.[4]

The peptide's structure is critical for its biological function. Modifications to its amino acid sequence can dramatically alter its binding affinity, potency, and selectivity for different MCR subtypes, as well as its metabolic stability.

Data Presentation: Quantitative Analysis of ACTH Fragments and Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various ACTH fragments and analogs at different melanocortin receptors. These values are essential for understanding the SAR and for the rational design of novel therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of ACTH Fragments at Melanocortin Receptors

| Peptide | MC1R | MC3R | MC4R | MC5R |

| α-MSH | 0.113 | 44.7 | 357 | 2440 |

| ACTH(1-39) | 2.95 | 409 | 4060 | 12000 |

| ACTH(1-24) | 0.38 | 20.3 | 207 | 1000 |

| ACTH(1-17) | 0.28 | 21.6 | 185 | 1140 |

| ACTH(1-14) | 0.36 | 28.5 | 275 | 1380 |

| ACTH(6-24) | 16.2 | 1130 | 11200 | >100000 |

Data compiled from Schiöth et al. (1997).[5] Ki values were determined by competitive displacement of [125I-Tyr2][Nle4,D-Phe7]α-MSH.

Table 2: Functional Potency (EC50, nM) of ACTH Peptides at the Human Melanocortin-1 Receptor (hMC1R)

| Peptide | EC50 (nM) |

| ACTH(1-17) | Most Potent |

| α-MSH | Potent |

| ACTH(1-39) | Less Potent |

| Desacetyl α-MSH | Less Potent |

| Acetylated ACTH(1-10) | Less Potent |

| ACTH(1-10) | Least Potent |

Data compiled from Wakamatsu et al. (1997), indicating the rank order of potency in stimulating adenylate cyclase in HEK 293 cells transfected with the hMC1R.[6] Absolute EC50 values were not provided in the source.

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of ACTH Analogs at Human Melanocortin Receptors

| Peptide | Receptor | Ki (nM) | EC50 (nM) |

| NDP-α-MSH | hMC1R | 0.8 ± 0.1 | 1.0 ± 0.2 |

| hMC3R | 6.1 ± 0.6 | 0.6 ± 0.1 | |

| hMC4R | 3.9 ± 0.4 | 1.3 ± 0.2 | |

| NDNal(2')7-ACTH(1-24) | hMC3R | 5.9 ± 0.8 | 83 ± 15 |

| hMC4R | 3.8 ± 0.1 | 134 ± 32 | |

| NDNal(2')7-ACTH(1-17) | hMC3R | 15 ± 3 | 150 ± 25 |

| hMC4R | 12 ± 2 | 210 ± 35 |

Data compiled from Yang et al. (2009).[7][8] NDP-α-MSH is a potent synthetic melanocortin agonist. NDNal(2')7 indicates the substitution of Phe at position 7 with D-2'-Naphthylalanine.

Structure-Activity Relationship of Key Analogs

Semax (ACTH(4-7)PGP)

Semax is a synthetic analog of ACTH(4-10) with the sequence Met-Glu-His-Phe-Pro-Gly-Pro. The C-terminal Pro-Gly-Pro tripeptide was added to increase its resistance to enzymatic degradation.[9] Semax has demonstrated neuroprotective, nootropic, and anxiolytic properties.[9] While its exact binding profile to all melanocortin receptors is not fully elucidated in comparative tables, it is theorized to interact with melanocortin receptor pathways, potentially as an antagonist or partial agonist at MC4R and MC5R, thereby influencing cAMP signaling.[10]

ORG 2766 (Met(O2)-Glu-His-Phe-D-Lys-Phe)

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: Typically [125I]-[Nle4, D-Phe7]α-MSH ([125I]-NDP-α-MSH), a high-affinity, non-selective melanocortin receptor agonist.

-

Assay Buffer: e.g., 25 mM HEPES, pH 7.4, containing MgCl2, CaCl2, and a protease inhibitor cocktail.

-

Test Compounds: ACTH (4-10) and its analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled potent agonist (e.g., 1 µM NDP-α-MSH).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Membrane Preparation: Cell membranes are prepared by homogenization and differential centrifugation of cultured cells expressing the target receptor. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of the radioligand (e.g., 0.1 nM [125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger generated upon the activation of Gs-coupled receptors like the melanocortin receptors.

1. Materials:

-

Cells: HEK293 or CHO cells stably or transiently expressing the melanocortin receptor of interest.

-

Cell Culture Medium: Appropriate medium for cell culture (e.g., DMEM).

-

Stimulation Buffer: A buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium, often supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compounds: ACTH (4-10) and its analogs at various concentrations.

-

cAMP Detection Kit: Commercially available kits for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Microplate Reader: A plate reader compatible with the chosen cAMP detection kit.

2. Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.

-

Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP detection kit being used.

-

Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Signaling Pathways

Activation of melanocortin receptors by ACTH (4-10) and its analogs primarily initiates the Gs-adenylyl cyclase-cAMP signaling cascade. This pathway plays a crucial role in mediating the various physiological effects of these peptides.

Figure 1. Canonical cAMP signaling pathway activated by ACTH(4-10) and its analogs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a key experiment for determining the binding affinity of ACTH (4-10) analogs.

Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of ACTH (4-10) is a complex and multifaceted field of study. The core heptapeptide sequence serves as a template for a wide range of biological activities, primarily mediated through the melanocortin receptor system. Understanding the quantitative aspects of ligand-receptor interactions and the downstream signaling pathways is crucial for the development of novel therapeutics targeting a variety of conditions, from neurodegenerative diseases to metabolic disorders. This technical guide provides a foundational understanding of the SAR of ACTH (4-10) and its analogs, offering valuable insights for researchers and drug development professionals in this dynamic area of peptide research.

References

- 1. abmole.com [abmole.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Characterisation of ACTH peptides in human skin and their activation of the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. risingkashmir.com [risingkashmir.com]

- 11. Melanocortin analogue Org2766 binds to rat Schwann cells, upregulates NGF low-affinity receptor p75, and releases neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physiological Effects of ACTH (4-10) on Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The adrenocorticotropic hormone fragment ACTH (4-10) is a heptapeptide (B1575542) (Met-Glu-His-Phe-Arg-Trp-Gly) that represents a promising class of neuroprotective and neurotrophic agents. Devoid of the peripheral steroidogenic activity of its parent hormone, ACTH (4-10) and its synthetic analogues exert direct effects on the central nervous system (CNS). These peptides interact with central melanocortin receptors to modulate a variety of neuronal functions, including promoting cell survival, stimulating neurite outgrowth, regulating synaptic transmission, and controlling neuroinflammation. This document provides a comprehensive overview of the physiological effects of ACTH (4-10) on neuronal cells, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.

Molecular Mechanisms and Signaling Pathways

The physiological effects of ACTH (4-10) on neuronal cells are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the melanocortin receptors (MCRs).

Melanocortin Receptor (MCR) Activation

ACTH (4-10) and its analogues bind to central MCRs, particularly the melanocortin-4 receptor (MC4R), to initiate downstream signaling cascades. This interaction is independent of the adrenal steroid-releasing activity associated with the full ACTH molecule, which acts on MC2R in the adrenal cortex. The activation of central MCRs by ACTH (4-10) is a critical event that triggers direct neuromodulatory effects within the brain.

Key Downstream Signaling Pathways

Upon binding to MCRs, ACTH (4-10) activates several key intracellular signaling pathways that underpin its neuroprotective and neurotrophic effects.

-